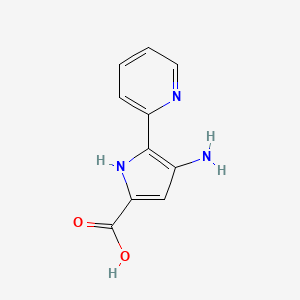

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

4-amino-5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-6-5-8(10(14)15)13-9(6)7-3-1-2-4-12-7/h1-5,13H,11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDIXOCBAUDTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(N2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyridine-2-carboxaldehyde with an appropriate amine and a pyrrole derivative under controlled conditions. One common method involves the use of a condensation reaction followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various amino-substituted pyrroles.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has highlighted the potential of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid as an antimicrobial agent. Studies indicate that derivatives of pyrrole compounds exhibit significant activity against various bacterial strains, including resistant ones. For instance, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa, a notorious pathogen in chronic infections .

Antitubercular Properties

A study focusing on pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance antitubercular activity. The introduction of electron-withdrawing groups improved the efficacy against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 0.016 μg/mL . This suggests that 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid could be a lead compound for developing new antitubercular drugs.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication process that regulates virulence factors and biofilm formation. Compounds similar to 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid have been identified as QS inhibitors, potentially reducing biofilm formation in Pseudomonas aeruginosa. This property is crucial for developing treatments for chronic infections associated with biofilms .

Cancer Therapy

The structural characteristics of pyrrole derivatives make them promising candidates in cancer therapy. Research has indicated that certain modifications can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells . The ability to target specific pathways involved in tumor growth presents a significant advantage for this compound.

Neurological Applications

Emerging studies suggest potential applications in neurology, particularly concerning neurodegenerative diseases. Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering new avenues for treating conditions like Alzheimer's disease .

Case Studies

Mécanisme D'action

The mechanism of action of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties

Key Observations:

- Electronic Effects : The pyridin-2-yl group in the target compound introduces electron-withdrawing effects, stabilizing the pyrrole ring and directing reactivity during synthesis. In contrast, the pyridin-4-yl isomer () may exhibit different electronic interactions due to the nitrogen's position .

- Steric and Solubility Profiles: The methyl-substituted analog () lacks the pyridine ring, reducing steric hindrance and polarity. The chloro derivative () is more electrophilic but less basic than the amino-substituted target compound .

- Functional Group Reactivity : The carboxylic acid group in the target compound enables salt formation or esterification, whereas the amide derivative () is less reactive but more resistant to hydrolysis .

Stability and Reactivity

- Oxidation Sensitivity: highlights oxidation susceptibility in pyrrole derivatives, suggesting that the target compound’s amino group may require protection during synthesis to prevent degradation .

- Chloro or methyl analogs lack this dual functionality .

Activité Biologique

4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

- Molecular Formula : C10H9N3O2

- CAS Number : 1993215-22-7

The compound features a pyrrole ring fused with a pyridine ring, contributing to its unique chemical behavior and biological activity.

Biological Activities

Research has indicated that 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid exhibits several biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound can inhibit the growth of various bacteria. For instance, pyrrole benzamide derivatives derived from similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus between 3.12 and 12.5 μg/mL, outperforming controls like ciprofloxacin .

-

Antiviral Properties :

- The compound has been explored for its antiviral potential. In vitro studies indicated that certain derivatives demonstrated significant activity against viruses such as the hepatitis A virus (HAV) and herpes simplex virus type 1 (HSV-1). For example, one derivative exhibited an EC50 value of 20 μg/10^5 cells against HAV .

- Anti-inflammatory Effects :

The biological activity of 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or bacterial metabolism.

- Receptor Modulation : It could modulate receptors linked to inflammatory responses or microbial virulence factors.

Study on Antiviral Activity

A study published in Frontiers in Microbiology evaluated various pyrrole derivatives for antiviral activity against HSV-1 and other viruses. The results indicated that certain compounds had higher efficacy than commercially available antiviral agents, suggesting their potential as therapeutic candidates .

Antimicrobial Evaluation

In a comparative study, compounds derived from heterocycles similar to 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid were tested against Escherichia coli and Staphylococcus aureus. The data revealed promising antibacterial properties, with several compounds achieving MIC values comparable to established antibiotics .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 4-amino-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step procedures, including condensation, cyclization, and functional group modifications. For example, analogous pyrrole-2-carboxylic acid derivatives are synthesized via General Procedure F1 (Amide Formation) , which employs coupling reagents like HATU or EDCI with DIPEA in anhydrous DMF or THF under nitrogen . Pyridine ring introduction may involve Suzuki-Miyaura cross-coupling or direct substitution reactions. Post-synthetic purification often uses column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane.

Q. How is the compound characterized after synthesis?

Characterization relies on a combination of:

- 1H NMR (e.g., DMSO-d6 solvent for detecting NH protons at δ 12–14 ppm) .

- LCMS for molecular ion confirmation (m/z values) and purity assessment (e.g., >94% purity via LCMS) .

- HPLC for quantifying isomeric impurities (e.g., using C18 columns with acetonitrile/water mobile phases) .

- FTIR to verify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹).

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for designing kinase inhibitors, antimicrobial agents, or anticancer drugs due to its pyrrole-pyridine hybrid structure. Its ester derivatives (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) are modified to enhance bioavailability or target specificity, often via amidation or alkylation .

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed for this compound?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride) .

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.

- Prodrug strategies : Ester-to-acid hydrolysis in vivo enhances solubility for carboxylate-containing analogs .

Q. What experimental strategies resolve discrepancies in NMR data interpretation?

- Deuterated solvent selection : DMSO-d6 resolves broad NH peaks, while CDCl3 may mask them due to exchange broadening .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions (e.g., pyridin-2-yl vs. pyrrole protons).

- Impurity profiling : Compare with side products (e.g., unreacted starting materials) via LCMS or TLC .

Q. How can structural analogs of this compound be designed to optimize pharmacokinetic properties?

- Bioisosteric replacement : Substitute pyridin-2-yl with pyrimidin-2-yl or benzothiazole to modulate logP and metabolic stability .

- Peripheral modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring to enhance membrane permeability .

- Prodrug activation : Ester-to-carboxylic acid conversion in vivo for targeted release .

Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1N HCl/NaOH (37°C, 24h) and analyze via HPLC for degradation products.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp ~287–293°C for related trifluoromethylpyridine analogs) .

- Lyophilization : Stabilize the compound as a lyophilized powder stored at 4°C .

Q. How can computational tools aid in predicting the compound’s biological activity?

- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

- ADMET prediction : SwissADME or ADMETLab2.0 evaluates absorption, toxicity, and metabolic pathways.

Methodological Considerations for Data Contradictions

Q. How to address conflicting LCMS purity results across laboratories?

Q. What steps validate the reproducibility of synthetic yields in scaled-up reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.